molecular formula C8H13NO B13550294 (3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol

Cat. No.: B13550294
M. Wt: 139.19 g/mol
InChI Key: TZRVVHFJYYPHMT-QMMMGPOBSA-N
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Description

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Biological Activity

(3S)-1-(but-3-yn-1-yl)pyrrolidin-3-ol is a compound featuring a pyrrolidin-3-ol core, which is a common scaffold in various biologically active molecules. However, the specific biological activity and research surrounding this compound appear limited, suggesting it may be a relatively new discovery or not yet widely studied.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{N}\text{O}

This compound consists of a pyrrolidine ring with a hydroxyl group and an alkyne substituent. The presence of the alkyne group may influence its reactivity and interaction with biological targets.

Potential Biological Activities

Given the structural features, this compound could exhibit various biological activities. The pyrrolidine ring is known for its presence in many pharmacologically active compounds, suggesting potential avenues for research in medicinal chemistry. While specific studies on this compound are scarce, related compounds with similar structures have shown promise in several areas:

  • Antimicrobial Activity : Pyrrolidine derivatives have been explored for their antibacterial and antifungal properties.
  • Anticancer Potential : Compounds with similar scaffolds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects : Some pyrrolidine derivatives have demonstrated neuroprotective properties, possibly due to their ability to modulate neurotransmitter systems.

Research Findings

A comprehensive search through scientific databases yielded limited direct studies on this compound, but insights can be drawn from related research:

Table 1: Biological Activities of Related Pyrrolidine Compounds

Compound NameActivity TypeReference
(S)-3-HydroxypyrrolidineAntimicrobial
Aminopyrrolidinyl PhosphonatesAntibiotic
Oxynitidine DerivativesTOP1 Inhibition

Case Studies

While specific case studies on this compound are not available, the following examples illustrate the potential impact of pyrrolidine derivatives in biological research:

Case Study 1: Anticancer Activity

A study focused on pyrrolidine derivatives showed that certain analogs could inhibit cell proliferation in various cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance anticancer efficacy.

Case Study 2: Neuroprotective Effects

Research into related compounds indicated that some pyrrolidine derivatives could protect neurons from oxidative stress and apoptosis, highlighting their potential in treating neurodegenerative diseases.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3S)-1-but-3-ynylpyrrolidin-3-ol

InChI

InChI=1S/C8H13NO/c1-2-3-5-9-6-4-8(10)7-9/h1,8,10H,3-7H2/t8-/m0/s1

InChI Key

TZRVVHFJYYPHMT-QMMMGPOBSA-N

Isomeric SMILES

C#CCCN1CC[C@@H](C1)O

Canonical SMILES

C#CCCN1CCC(C1)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.